Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
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Overview
Description
Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiadiazole ring. The reaction conditions include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, ultimately causing cell death in microbial and cancer cells.
Comparison with Similar Compounds
Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,4-Thiadiazole: Exhibits anti-inflammatory and analgesic properties.
1,2,5-Thiadiazole: Used in the development of materials with unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
phenyl 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S3/c15-20(16,17-9-4-2-1-3-5-9)12-7-6-11(19-12)10-8-18-14-13-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQDDTXACHNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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